2-Bromo-3-chlorophenylacetonitrile 2-Bromo-3-chlorophenylacetonitrile
Brand Name: Vulcanchem
CAS No.: 1261815-64-8
VCID: VC4915025
InChI: InChI=1S/C8H5BrClN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2
SMILES: C1=CC(=C(C(=C1)Cl)Br)CC#N
Molecular Formula: C8H5BrClN
Molecular Weight: 230.49

2-Bromo-3-chlorophenylacetonitrile

CAS No.: 1261815-64-8

Cat. No.: VC4915025

Molecular Formula: C8H5BrClN

Molecular Weight: 230.49

* For research use only. Not for human or veterinary use.

2-Bromo-3-chlorophenylacetonitrile - 1261815-64-8

Specification

CAS No. 1261815-64-8
Molecular Formula C8H5BrClN
Molecular Weight 230.49
IUPAC Name 2-(2-bromo-3-chlorophenyl)acetonitrile
Standard InChI InChI=1S/C8H5BrClN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2
Standard InChI Key HPUGXAIJAQEURT-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)Br)CC#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Bromo-3-chlorophenylacetonitrile consists of a phenyl ring substituted with bromine at the 2-position and chlorine at the 3-position, linked to an acetonitrile group. This arrangement confers distinct electronic and steric properties, influencing its reactivity in synthetic applications. The molecular formula is C₈H₅BrClN, with an exact mass of 228.93 g/mol .

Key Structural Features:

  • Halogen Substituents: Bromine (electronegativity: 2.96) and chlorine (3.16) create electron-deficient regions on the aromatic ring, directing electrophilic and nucleophilic attacks .

  • Nitrile Group: The polar -C≡N group enhances solubility in polar aprotic solvents (e.g., acetonitrile, DMF) and participates in hydrolysis or cyclization reactions .

Spectroscopic Data

While direct spectral data for 2-Bromo-3-chlorophenylacetonitrile are unavailable, analogs suggest:

  • ¹H NMR: Aromatic protons resonate between δ 7.2–7.8 ppm, with deshielding due to electron-withdrawing halogens .

  • ¹³C NMR: The nitrile carbon appears near δ 115–120 ppm, while quaternary carbons adjacent to halogens resonate at δ 130–140 ppm .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is likely synthesized via halogenation or cross-coupling strategies, analogous to methods for related bromo-chlorophenyl derivatives:

Bromination of Chlorophenylacetonitrile

Chlorophenylacetonitrile undergoes electrophilic bromination using Br₂ in the presence of FeBr₃ or HBr/H₂O₂ . Regioselectivity is controlled by the directing effects of existing substituents.

Suzuki-Miyaura Coupling

Aryl halides (e.g., 3-chlorophenylboronic acid) react with bromoacetonitrile derivatives under Pd catalysis to form the target compound . For example:

3-Chlorophenylboronic acid+2-BromoacetonitrilePd(PPh₃)₄, Na₂CO₃2-Bromo-3-chlorophenylacetonitrile\text{3-Chlorophenylboronic acid} + \text{2-Bromoacetonitrile} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{2-Bromo-3-chlorophenylacetonitrile}

Yields for such reactions typically range from 65% to 85% .

Optimization Challenges

  • Regioselectivity: Competing halogenation at adjacent positions necessitates precise temperature control (0–5°C) .

  • Purification: Column chromatography with hexane/ethyl acetate (7:3) effectively isolates the product .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource Analogue
Molecular Weight230.49 g/mol
Density~1.53 g/cm³
Boiling Point148–148.5°C (9 Torr)
LogP (Partition Coefficient)3.17
PSA (Polar Surface Area)23.79 Ų

Solubility and Stability

  • Solubility: Miscible with acetonitrile, chloroform, and dichloromethane; insoluble in water .

  • Stability: Sensitive to light and moisture; storage under inert atmosphere (N₂/Ar) at 2–8°C recommended .

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with amines or alkoxides, enabling access to diverse aryl ethers and anilines . For example:

2-Bromo-3-chlorophenylacetonitrile+NaOMe2-Methoxy-3-chlorophenylacetonitrile\text{2-Bromo-3-chlorophenylacetonitrile} + \text{NaOMe} \rightarrow \text{2-Methoxy-3-chlorophenylacetonitrile}

Nitrile Functionalization

  • Hydrolysis: Conversion to carboxylic acids or amides using H₂SO₄ or LiAlH₄.

  • Cyclization: Formation of heterocycles (e.g., quinazolines) via reaction with hydrazines or amidines .

Pharmaceutical Intermediates

The compound serves as a precursor to antidepressants (e.g., Bupropion analogs) and antiviral agents . Its role in synthesizing tetrahydroquinolines highlights its utility in diastereoselective syntheses .

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